molecular formula C8H7FN2O B3274100 2-Amino-6-fluoro-4-methoxybenzonitrile CAS No. 601517-02-6

2-Amino-6-fluoro-4-methoxybenzonitrile

Cat. No. B3274100
M. Wt: 166.15 g/mol
InChI Key: RWFANFVLWPNXIQ-UHFFFAOYSA-N
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Patent
US06936619B2

Procedure details

2,6-Difluoro-4-methoxy-benzonitrile (Mol. Cryst. Liq. Cryst. 1989, 172) (200 mg, 1.18 mmol) was dissolved in ethanolic ammonia (2M solution, 10 ml) and the mixture was heated at 140° C. in an autoclave for 16 hours. The reaction mixture was cooled to room temperature and the solvent was evaporated under reduced pressure. The residue was purified by chromatography on silica gel using ethyl acetate in pentane as eluant (20:80) to give the title compound as a white solid (165 mg). LRMS: m/z (ES+) 189 [MNa+]
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:9]=[C:8]([O:10][CH3:11])[CH:7]=[C:6](F)[C:3]=1[C:4]#[N:5].[NH3:13]>>[NH2:13][C:6]1[CH:7]=[C:8]([O:10][CH3:11])[CH:9]=[C:2]([F:1])[C:3]=1[C:4]#[N:5]

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
FC1=C(C#N)C(=CC(=C1)OC)F
Name
Quantity
10 mL
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica gel

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C#N)C(=CC(=C1)OC)F
Measurements
Type Value Analysis
AMOUNT: MASS 165 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.